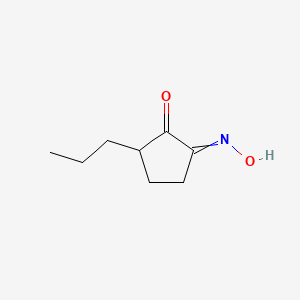
1,1-Difluoro-N,N'-dimethyl-N,N'-bis(trimethylsilyl)silanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine is a unique organosilicon compound characterized by the presence of both fluorine and trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine typically involves the reaction of difluoromethylamine with trimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The process requires careful temperature control to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. The final product is typically purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted silanes, while oxidation reactions may produce silanols and other oxidized derivatives.
科学的研究の応用
1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in organic synthesis to introduce fluorine and trimethylsilyl groups into target molecules.
Materials Science: The compound is used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Agriculture: The compound is explored for its use in the synthesis of agrochemicals, including pesticides and herbicides, due to its ability to enhance the efficacy and stability of these compounds.
作用機序
The mechanism of action of 1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of fluorine atoms increases the compound’s reactivity, allowing it to participate in a wide range of chemical transformations. The trimethylsilyl groups provide steric protection, enhancing the compound’s stability and selectivity in reactions.
類似化合物との比較
Similar Compounds
1,1-Difluoroethane: A simpler fluorinated compound used as a refrigerant and propellant.
1,1-Difluorocyclopropane: A fluorinated cyclopropane derivative with applications in organic synthesis.
1,1-Dimethoxy-N,N-dimethylmethanamine: A methylating agent used in the synthesis of pharmaceuticals and crop protection agents.
Uniqueness
1,1-Difluoro-N,N’-dimethyl-N,N’-bis(trimethylsilyl)silanediamine is unique due to the combination of fluorine and trimethylsilyl groups in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable reagent in various scientific and industrial applications.
特性
CAS番号 |
57965-73-8 |
|---|---|
分子式 |
C8H24F2N2Si3 |
分子量 |
270.54 g/mol |
IUPAC名 |
N-[difluoro-[methyl(trimethylsilyl)amino]silyl]-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C8H24F2N2Si3/c1-11(13(3,4)5)15(9,10)12(2)14(6,7)8/h1-8H3 |
InChIキー |
CSTPRXIYYOSYFT-UHFFFAOYSA-N |
正規SMILES |
CN([Si](C)(C)C)[Si](N(C)[Si](C)(C)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


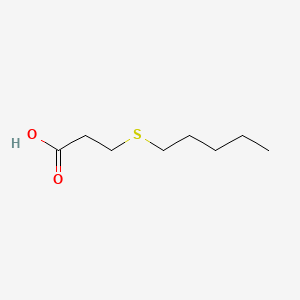

![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
![7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14617935.png)
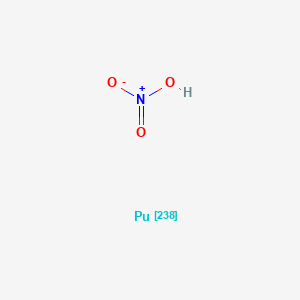
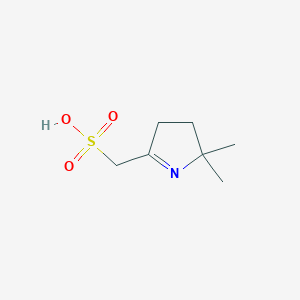
![S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine](/img/structure/B14617964.png)
![4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14617971.png)
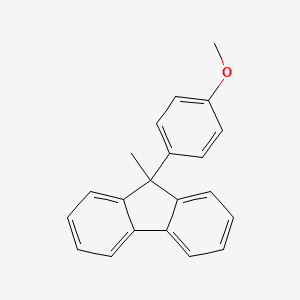
![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)

![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)
